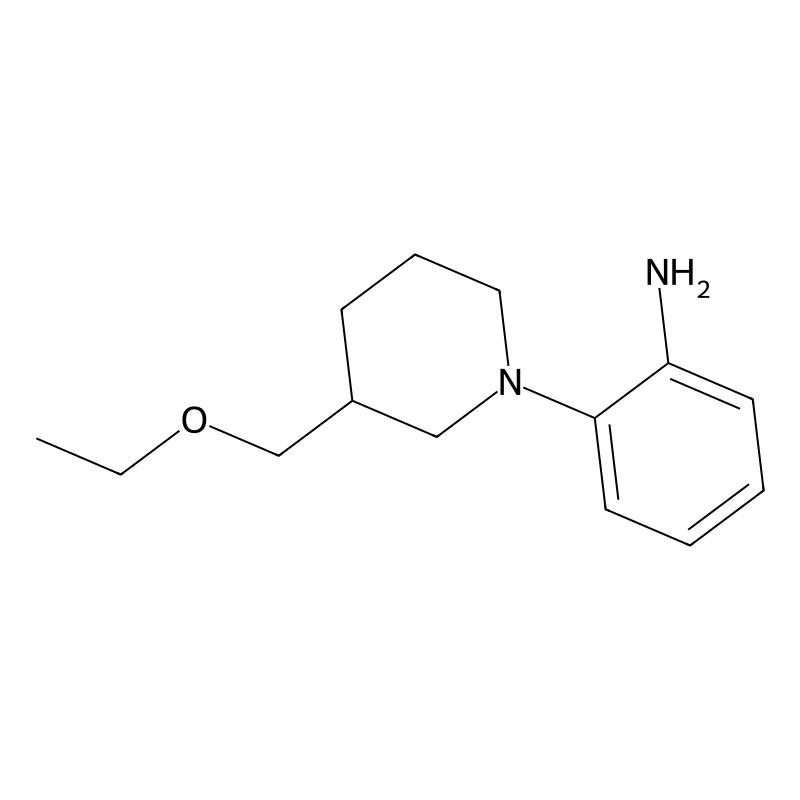

2-(3-(Ethoxymethyl)piperidin-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search limitations: Scientific literature databases often focus on compounds with well-established properties and applications. Newer compounds or those with limited research may not be extensively documented.

Analogue Design: 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline contains an aniline group and a piperidine group. These functional groups are found in many biologically active molecules. Researchers might investigate this compound as a potential starting point for designing new drugs or other bioactive compounds PubChem, 3-Piperidin-1-ylaniline: .

Synthetic Studies: The presence of the ethoxymethyl group suggests this molecule might be a useful intermediate or product in organic synthesis. Researchers might study methods for synthesizing 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline and explore its reactivity in various chemical reactions.

Material Science: Compounds containing piperidine and aniline groups can sometimes have interesting properties such as electronic conductivity or self-assembly. Researchers might investigate 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline to see if it possesses useful material science properties.

2-(3-(Ethoxymethyl)piperidin-1-yl)aniline is a chemical compound that combines an aniline moiety with a piperidine structure, featuring an ethoxymethyl side group. This compound is part of a broader class of piperidine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both aniline and piperidine functional groups suggests that this compound may exhibit significant reactivity and biological interactions, making it a candidate for further research in drug development and organic synthesis.

- Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction: It can undergo reduction reactions with reducing agents such as lithium aluminum hydride or sodium borohydride, yielding reduced forms of the compound.

- Substitution: The aniline portion allows for nucleophilic substitution reactions, where different functional groups can be introduced using alkyl halides or acyl chlorides.

- Cyclization: Under specific conditions, this compound may also undergo cyclization to form more complex heterocyclic structures.

- Antimicrobial Activity: Many piperidine-based compounds have shown effectiveness against various pathogens.

- CNS Activity: Some derivatives are explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

- Enzyme Interaction: They can interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy.

The synthesis of 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline typically involves several steps:

- Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Ethoxymethyl Group: This group is typically introduced via alkylation using ethyl bromide or iodide in the presence of a base.

- Coupling with Aniline: The final step involves the coupling reaction between the ethoxymethyl-substituted piperidine and aniline, often facilitated by coupling agents to enhance yield.

The potential applications of 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline include:

- Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals targeting various diseases, particularly those affecting the central nervous system.

- Material Science: Compounds with piperidine and aniline groups can exhibit interesting properties suitable for materials science applications, such as electronic conductivity and self-assembly.

- Biochemical Research: It could be utilized in studies investigating enzyme interactions and cellular processes due to its structural characteristics.

Interaction studies involving 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline are crucial for understanding its biological effects. Research may focus on:

- Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes.

- Metabolic Pathways: Understanding how it is metabolized by cytochrome P450 enzymes could provide insights into its pharmacokinetics and potential drug interactions.

- Cellular Effects: Studies might explore its impact on cell signaling pathways and gene expression, which are vital for determining its therapeutic potential.

Several compounds share structural similarities with 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline | Similar piperidine and aniline structure but different position of ethoxymethyl group | Potentially different pharmacological profiles |

| 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline | Contains a pyrrolidine ring instead of piperidine | Different cyclic structure may influence biological activity |

| 4-(Pyrrolidin-1-yl)aniline | Lacks ethoxymethyl group | May have differing solubility and interaction properties |

| 4-(2-(Methoxymethyl)pyrrolidin-1-yl)aniline | Contains methoxymethyl group | Alters reactivity compared to ethoxymethyl counterpart |

Uniqueness

The uniqueness of 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline lies in its specific combination of functional groups, which may confer unique reactivity patterns and biological interactions compared to similar compounds. The ethoxymethyl group enhances solubility and may affect binding affinity to biological targets, making it a valuable candidate for further study in medicinal chemistry and material science applications.